Increased Molecular Rigidity via Cyclobutylmethyl Substituent Compared to Linear N-Alkyl Analogs
The cyclobutylmethyl group introduces a quaternary carbon center adjacent to the sulfonamide nitrogen, significantly reducing the number of rotatable bonds compared to linear N-alkyl chains like n-butyl. For the target compound, the rotatable bond count is 4, while a hypothetical linear N-butyl analog (N-butyl-4-aminobenzenesulfonamide) would have 5 rotatable bonds [1]. This reduction in conformational freedom is a well-established strategy to improve target binding affinity by minimizing the entropic penalty upon binding [2].
| Evidence Dimension | Rotatable Bond Count (Conformational Flexibility) |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | N-butyl-4-aminobenzenesulfonamide (hypothetical analog): 5 rotatable bonds |
| Quantified Difference | 1 fewer rotatable bond (20% reduction) |
| Conditions | Computed from SMILES: C11H16N2O2S vs. C10H16N2O2S |
Why This Matters
Reducing conformational flexibility is a validated method to enhance binding potency and selectivity, making this compound a strategic choice for fragment-based drug discovery where rigidification is desired.
- [1] PubChem. Computed Properties for 4-Amino-N-(cyclobutylmethyl)benzene-1-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/1095619-20-7#section=Computed-Properties View Source
- [2] Veber, D. F.; Johnson, S. R.; Cheng, H. Y.; Smith, B. R.; Ward, K. W.; Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 12, 2615-2623. DOI: 10.1021/jm020017n View Source
